1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane
Description
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane (CAS: 7000-79-5) is a sulfur-containing adamantane derivative with a tetrahedral cage structure. Its molecular formula is C₁₀H₁₆S₄, featuring four methyl groups and four sulfur atoms arranged in a rigid tricyclo[3.3.1.1³,⁷]decane framework . The compound is synthesized via bromination of the parent tetrathiaadamantane using carbon tetrachloride as a solvent, yielding derivatives like 9-bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane with a 33.6% yield . Key physical properties include a melting point of 182–184°C (decomposition) and a sublimation enthalpy of 117.1 ± 4.1 kJ/mol at 298 K . Its NMR spectrum shows distinct methyl resonances at 1.58–1.73 ppm and sulfur-related signals at 4.79 ppm .
Structure
3D Structure
Properties
CAS No. |
7000-79-5 |
|---|---|
Molecular Formula |
C10H16S4 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
1,3,5,7-tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-9(3,11-7)6-10(4,12-7)14-8/h5-6H2,1-4H3 |
InChI Key |
HUWTULKGEASRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(SC(S1)(CC(S2)(S3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane can be synthesized through several methods. One common approach involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur or sulfur-containing reagents under specific conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the incorporation of sulfur atoms into the adamantane framework.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it a potential ligand for metal complexes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Oxygen Analogues: Metaldehyde (2,4,6,8-Tetramethyl-1,3,5,7-tetraoxocane)
- Structure : Replaces sulfur with oxygen, forming a cyclic octamer (C₈H₁₆O₄ ) .
- Applications: Used as a molluscicide but banned in Norway (2018) due to environmental toxicity .
- Reactivity : Less thermally stable than tetrathiaadamantane, decomposing into acetaldehyde .
- Key Difference : Oxygen’s higher electronegativity reduces the compound’s resistance to hydrolysis compared to sulfur analogues .
Selenium Analogue: 1,3,5,7-Tetramethyl-2,4,6,8-tetraselenaadamantane
- Structure : Substitutes sulfur with selenium (C₁₀H₁₆Se₄ ) .
- Reactivity : Selenium’s larger atomic radius and lower bond strength increase susceptibility to oxidation compared to sulfur derivatives .
- Applications : Primarily studied for semiconductor applications due to selenium’s photoconductive properties .
Arsenic-Containing Adamantanes
- Example : 9,10-Dimethyl-1,3,5,7-tetraarsa-2,4,6,8-tetraoxaadamantane (C₁₀H₁₆As₄O₄ ) .
- Stability : Arsenic’s toxicity and weaker bonding (vs. sulfur) limit practical use, though structurally characterized .
Derivatives with Functional Group Variations
Halogenated Derivatives
- 9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane Synthesis: Bromination of the parent compound yields a crystalline product (C₁₀H₁₅BrS₄) with a mass spectrum peak at m/z 342/344 . Reactivity: Undergoes solvolysis in aqueous ethanol, forming alcohols via SN1 mechanisms .
1,3,5,7-Tetrabromoadamantane
Phosphorus-Containing Derivatives
- PAd-DalPhos (C₃₀H₃₄O₃P₂ )
Siloxane-Based Analogues
- 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (C₁₂H₂₄O₄Si₄ )
Data Tables
Table 1. Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight | Heteroatoms | Melting Point (°C) | Key Application |
|---|---|---|---|---|---|
| Tetrathiaadamantane (Sulfur) | C₁₀H₁₆S₄ | 288.48 | S₄ | 182–184 (dec) | Synthesis intermediate |
| Metaldehyde (Oxygen) | C₈H₁₆O₄ | 176.21 | O₄ | 246 (dec) | Banned pesticide |
| Tetraselenaadamantane (Selenium) | C₁₀H₁₆Se₄ | 481.15 | Se₄ | N/A | Semiconductor research |
| PAd-DalPhos (Phosphorus) | C₃₀H₃₄O₃P₂ | 504.54 | P₂, O₃ | N/A | Catalysis ligand |
Table 2. Reactivity Comparison
| Compound | Stability to Hydrolysis | Thermal Decomposition Pathway |
|---|---|---|
| Tetrathiaadamantane | High (S–C bonds) | Sublimes without decomposition |
| Metaldehyde | Low | Decomposes to acetaldehyde |
| 9-Bromo-tetrathiaadamantane | Moderate | Solvolysis to alcohols |
Biological Activity
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane (TMTTA) is a sulfur-containing cage compound known for its unique structural properties and potential biological activities. This article explores the biological activity of TMTTA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: CHS
- Molecular Weight: 264.494 g/mol
- CAS Registry Number: 7000-79-5
- IUPAC Name: this compound
The compound's structure features a tetracyclic framework with four sulfur atoms integrated into the adamantane-like skeleton. This unique arrangement contributes to its stability and reactivity in biological systems.
Antimicrobial Properties
TMTTA has exhibited significant antimicrobial activity against various bacterial strains. A study conducted by Murdoch University indicated that TMTTA demonstrates effective inhibition of Staphylococcus aureus and other pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of TMTTA on various cancer cell lines. In vitro studies indicate that TMTTA induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to induce cell cycle arrest at the G2/M phase has been observed.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | G2/M phase arrest |
| A549 | 20 | Induction of oxidative stress |
The biological activity of TMTTA can be attributed to several mechanisms:
- Membrane Disruption: TMTTA interacts with lipid bilayers, leading to increased permeability and subsequent cell death in bacteria.
- Reactive Oxygen Species (ROS) Generation: The compound promotes ROS production in cancer cells, contributing to oxidative stress and apoptosis.
- Enzyme Inhibition: TMTTA may inhibit key enzymes involved in cellular metabolism, further impairing the growth of pathogenic organisms and cancer cells.
Case Studies
-
Antibacterial Efficacy Study:
A comprehensive study published in Russian Chemical Reviews demonstrated TMTTA's effectiveness against multi-drug resistant strains of bacteria. The study emphasized the compound's potential as a lead for developing new antimicrobial agents. -
Anticancer Research:
In a study focusing on breast cancer treatment, TMTTA was tested against MCF-7 cells. Results indicated that TMTTA not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapeutics when used in combination therapy.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane and its brominated derivatives?
- Methodological Answer : The brominated derivative (9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane) can be synthesized by reacting the parent compound with bromine in carbon tetrachloride under reflux for 3 hours. Post-reaction, the product is isolated via filtration, washed with aqueous sodium bicarbonate, and recrystallized from chloroform-isopropyl alcohol, yielding ~33.6% crude product with 70% recovery after purification. Key characterization includes IR (Nujol: 1400, 1175, 1095 cm⁻¹), NMR (distinct methyl and sulfide proton signals), and mass spectrometry (m/z 342/344) .
Q. How can spectroscopic techniques distinguish structural features of this compound?
- Methodological Answer : Infrared spectroscopy identifies sulfide (S–C) and methyl group vibrations (1175–677 cm⁻¹). NMR spectroscopy reveals methyl singlet signals at δ 1.58–1.73 ppm and sulfide protons at δ 4.79 ppm. Mass spectrometry confirms molecular ions (m/z 342/344) and fragmentation patterns (e.g., m/z 131 as base peak) .
Q. What are the primary challenges in achieving high purity during synthesis?
- Methodological Answer : Byproducts such as hydrogen bromide and tarry residues may form during bromination. Purification requires meticulous recrystallization (chloroform-isopropyl alcohol) and monitoring via TLC to isolate the crystalline product effectively .
Advanced Research Questions
Q. How do solvolysis studies inform the reactivity of 9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane?
- Methodological Answer : Solvolysis in polar solvents (e.g., aqueous acetone) proceeds via an SN1 mechanism, with the adamantane skeleton stabilizing carbocation intermediates. Kinetic studies reveal rate dependence on solvent polarity and nucleophilicity, critical for designing substitution reactions in functionalized derivatives .
Q. What computational approaches predict the stability of sulfur-based adamantane frameworks?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the hyperconjugative stabilization of sulfide bonds and steric effects from methyl groups. Comparative studies with selenium analogs (e.g., 2,4,6,8-Tetraselenaadamantane) highlight differences in bond lengths and electron density, guiding material design for chalcogen-rich frameworks .
Q. How does phase transition enthalpy data (e.g., sublimation) inform purification strategies?
- Methodological Answer : Sublimation enthalpy (117.1 ± 4.1 kJ/mol at 298 K) indicates moderate thermal stability. Vacuum sublimation at controlled temperatures (406–523 K) is recommended for isolating pure samples, avoiding decomposition observed in prolonged heating .
Q. What are the challenges in synthesizing selenium analogs of tetrathiaadamantane?
- Methodological Answer : Selenium’s larger atomic radius and lower bond dissociation energy compared to sulfur complicate isostructural substitution. Synthesis requires stringent control of reaction kinetics (e.g., selenation under inert atmospheres) and characterization via X-ray crystallography to confirm lattice integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
